molecular formula C5H10O3P- B14655440 Ethyl prop-2-en-1-ylphosphonate CAS No. 53621-80-0

Ethyl prop-2-en-1-ylphosphonate

Cat. No.: B14655440
CAS No.: 53621-80-0
M. Wt: 149.10 g/mol
InChI Key: YSAUVMKIAXDWNL-UHFFFAOYSA-M
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Description

Ethyl prop-2-en-1-ylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl prop-2-en-1-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphonic dichloride with prop-2-en-1-ol under basic conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C2H5PCl2+CH2=CHCH2OHC2H5P(O)(OCH2CH=CH2)+2HCl\text{C}_2\text{H}_5\text{PCl}_2 + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{C}_2\text{H}_5\text{P(O)(OCH}_2\text{CH=CH}_2) + 2\text{HCl} C2​H5​PCl2​+CH2​=CHCH2​OH→C2​H5​P(O)(OCH2​CH=CH2​)+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl prop-2-en-1-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The ethyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium alkoxides or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids and their esters.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Ethyl prop-2-en-1-ylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl prop-2-en-1-ylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with metabolic pathways by mimicking natural substrates or cofactors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl prop-2-en-1-ylphosphonate
  • Ethyl propionate
  • Ethyl acetate

Uniqueness

This compound is unique due to its specific phosphonate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications.

Properties

CAS No.

53621-80-0

Molecular Formula

C5H10O3P-

Molecular Weight

149.10 g/mol

IUPAC Name

ethoxy(prop-2-enyl)phosphinate

InChI

InChI=1S/C5H11O3P/c1-3-5-9(6,7)8-4-2/h3H,1,4-5H2,2H3,(H,6,7)/p-1

InChI Key

YSAUVMKIAXDWNL-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(CC=C)[O-]

Origin of Product

United States

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